molecular formula C3H2ClNO B1317313 2-Chlorooxazole CAS No. 95458-77-8

2-Chlorooxazole

Cat. No. B1317313
CAS RN: 95458-77-8
M. Wt: 103.51 g/mol
InChI Key: SSXYKBHZZRYLLY-UHFFFAOYSA-N
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Description

2-Chlorooxazole is a chemical compound with the molecular formula C3H2ClNO . It is also known by other names such as 2-chloro-1,3-oxazole and oxazolyl chloride .


Synthesis Analysis

The synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate was accomplished using a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . This methodology was applied to the synthesis of a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles .


Molecular Structure Analysis

The molecular weight of 2-Chlorooxazole is 103.51 g/mol . The InChI key is SSXYKBHZZRYLLY-UHFFFAOYSA-N . The canonical SMILES representation is C1=COC(=N1)Cl .


Chemical Reactions Analysis

The chemical reactions involving 2-Chlorooxazole primarily include regiocontrolled halogenation and palladium-catalyzed coupling reactions . These reactions are used in the synthesis of variously substituted oxazoles .


Physical And Chemical Properties Analysis

2-Chlorooxazole has a molecular weight of 103.51 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass is 102.9824914 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

1. Role in Suzuki Coupling Reactions

2-Chlorooxazole plays a significant role in Suzuki coupling reactions. A study by Ferrer Flegeau, Popkin, & Greaney (2006) describes a protocol for the functionalization of oxazole 2- and 4-positions using Suzuki coupling. This method involves using 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles as coupling partners, leading to the synthesis of a novel class of dioxazoles.

2. As an Intermediate in Oxazole Synthesis

Ethyl 2-chlorooxazole-4-carboxylate, related to 2-chlorooxazole, is a versatile intermediate in the synthesis of various substituted oxazoles. Research by Hodgetts & Kershaw (2002) demonstrates the application of this intermediate in creating a series of disubstituted and trisubstituted oxazoles, showcasing its utility in chemical synthesis.

3. Development of Molecular Salts and Cocrystals

The molecular salts and cocrystals of 2-chlorooxazole derivatives have been studied for their structural and functional properties. In the work of Oruganti et al. (2017), 2-chloro-4-nitrobenzoic acid, a derivative of 2-chlorooxazole, was used to synthesize a series of molecular salts, revealing insights into the significance of halogen bonds in these structures.

4. Cross-Coupling for Synthesis of Disubstituted Oxazoles

4-Bromomethyl-2-chlorooxazole has been identified as a versatile building block for the synthesis of 2,4-disubstituted oxazoles. Research by Young, Smith, & Taylor (2004) discusses its use in palladium-catalyzed cross-coupling reactions, highlighting the selective functionalization of oxazole compounds.

5. Synthesis Related to Natural Products

2-Chlorooxazole derivatives have been synthesized for potential applications in natural product synthesis. A study by Radspieler & Liebscher (2001) details the creation of chlorooxazolesrelated to natural products, indicating their relevance in the synthesis of complex organic compounds.

Safety And Hazards

When handling 2-Chlorooxazole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-chloro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXYKBHZZRYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538547
Record name 2-Chloro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorooxazole

CAS RN

95458-77-8
Record name 2-Chloro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorooxazole
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2-Chlorooxazole
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2-Chlorooxazole
Reactant of Route 5
2-Chlorooxazole
Reactant of Route 6
2-Chlorooxazole

Citations

For This Compound
62
Citations
GL Young, SA Smith, RJK Taylor - Tetrahedron letters, 2004 - Elsevier
… With 4-bromomethyl-2-chlorooxazole 5 in hand, we first carried out a proof of principle study … Stille coupling 7 of 4-bromomethyl-2-chlorooxazole 5 with ethyl (E)-3-(tributylstannyl)…
Number of citations: 44 www.sciencedirect.com
KJ Hodgetts, MT Kershaw - Organic Letters, 2002 - ACS Publications
… In summary, Suzuki, Stille, and Negishi reactions with the 2-chlorooxazole 2 all gave good yields of the expected oxazoles 5a−c although a Sonogashira reaction failed. In principle, the …
Number of citations: 88 pubs.acs.org
KJ Hodgetts, MT Kershaw - Organic Letters, 2003 - ACS Publications
… We have described two novel synthetic routes to 2-substituted-oxazolo[4,5-c]quinoline-4(5H)-ones (1) from the same precursor, ethyl 2-chlorooxazole-4-carboxylate (4). In both …
Number of citations: 78 pubs.acs.org
V Snieckus, JI Trujillo - Synfacts, 2013 - thieme-connect.com
… Recently, Hodgetts and Kershaw have described a synthesis oxazoloquinolinones from the cross-coupling of 2-chlorooxazole-4-carboxylate with aryl boronic acids, followed by a …
Number of citations: 0 www.thieme-connect.com
M Balasubramanian - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… Thus, in the presence of Pd(Ph3P)4, 2-chlorooxazole 14 was refluxed with phenylsulfonylacetonitrile and NaH to form 4,5-diphenyl-α-phenylsulfonyl-2-oxazoloacetonitrile (15), …
Number of citations: 3 www.sciencedirect.com
S Lee, KY Yi, SJ Youn, BH Lee, S Yoo - Bioorganic & medicinal chemistry …, 2009 - Elsevier
… Treatment of the 2-aminooxazole 58 with 1.5 equiv of tert-butyl nitrite and CuCl 2 produced 2-chlorooxazole 59 in 80% yield. Under standard Suzuki coupling condition, the …
Number of citations: 24 www.sciencedirect.com
GL Young - 2006 - elibrary.ru
… The synthesis of the novel oxazole building block 4-bromomethyl-2-chlorooxazole, and its use … model systems, all of which utilise 4-bromomethyl-2-chlorooxazole as a key component. …
Number of citations: 2 elibrary.ru
JM Atkins, E Vedejs - Organic Letters, 2005 - ACS Publications
Methodology has been developed to prepare bis-oxazoles via a two-stage iterative process. The sequence begins with C 2 -chlorination of a lithiated oxazole using hexachloroethane. …
Number of citations: 66 pubs.acs.org
L Lintnerová, L Kováčiková… - Journal of Heterocyclic …, 2015 - Wiley Online Library
… 5-Aryloxazole-2-amines such as 11 can be effectively transformed to the required N,5-diaryloxazole-2-amine III by “the 2-chlorooxazole methodology” as we will show later. …
Number of citations: 6 onlinelibrary.wiley.com
M Kameda, K Kobayashi, H Ito, H Miyazoe… - Bioorganic & medicinal …, 2009 - Elsevier
… Regarding the ether derivatives, the alcohol 10 was coupled with 2-chlorooxazole 20 in the … Preparation of 2-chlorooxazole 20 is illustrated in Scheme 3. The reaction of acetoin (19) …
Number of citations: 10 www.sciencedirect.com

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